3-(Trifluoromethyl)isoxazol-5-ol
CAS No.: 110411-51-3
Cat. No.: VC20845841
Molecular Formula: C4H2F3NO2
Molecular Weight: 153.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110411-51-3 |
|---|---|
| Molecular Formula | C4H2F3NO2 |
| Molecular Weight | 153.06 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-2H-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H |
| Standard InChI Key | DMUDTNKXRBJRKA-UHFFFAOYSA-N |
| SMILES | C1=C(NOC1=O)C(F)(F)F |
| Canonical SMILES | C1=C(NOC1=O)C(F)(F)F |
Introduction
Structural Characteristics and Physical Properties
3-(Trifluoromethyl)isoxazol-5-ol features a five-membered isoxazole ring with a trifluoromethyl group at position 3 and a hydroxyl group at position 5. The molecular formula is C4H2F3NO2 with an estimated molecular weight of approximately 153.06 g/mol. This structure can be derived from the sodium salt form (sodium 3-(trifluoromethyl)isoxazol-5-olate), which has a documented molecular weight of 175.04 g/mol .
The compound's structure is characterized by:
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A heterocyclic isoxazole core with nitrogen at position 2 and oxygen at position 1
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A trifluoromethyl (CF3) group at position 3, which significantly influences the electronic properties
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A hydroxyl (OH) group at position 5, contributing to hydrogen bonding capabilities
The trifluoromethyl group serves as a strong electron-withdrawing substituent, enhancing the compound's stability and influencing its reactivity patterns. Meanwhile, the hydroxyl group increases solubility in polar solvents and provides a site for further chemical modifications.
| Property | 3-(Trifluoromethyl)isoxazol-5-ol | Sodium Salt Form |
|---|---|---|
| Molecular Formula | C4H2F3NO2 | C4HF3NNaO2 |
| Molecular Weight | ~153.06 g/mol | 175.04 g/mol |
| Physical State | Likely crystalline solid | Crystalline solid |
| Key Functional Groups | CF3, OH, isoxazole ring | CF3, O- Na+, isoxazole ring |
Synthesis Methods
Several synthetic approaches can be employed to produce 3-(Trifluoromethyl)isoxazol-5-ol, based on established methods for similar isoxazole derivatives:
Cycloaddition Reactions
One of the most common synthetic routes involves 1,3-dipolar cycloaddition reactions. This typically entails the reaction of nitrile oxides with appropriate alkyne precursors. For 3-(Trifluoromethyl)isoxazol-5-ol specifically, trifluoroacetonitrile oxide could react with suitable hydroxylated alkynes to yield the target compound.
Industrial Production Considerations
For larger-scale production, continuous flow reactors are often employed to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis has also emerged as an efficient approach for the preparation of trifluoromethylated heterocycles, potentially applicable to this compound as well.
Chemical Reactivity
Reactions of the Hydroxyl Group
The hydroxyl group at position 5 serves as a key reactive site, enabling various transformations:
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Oxidation reactions: The hydroxyl group can be oxidized to form corresponding carbonyl derivatives
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Esterification: Reaction with carboxylic acids or acid chlorides to form esters
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Etherification: Formation of ethers through reaction with alkyl halides
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Deprotonation: Formation of the corresponding sodium salt under basic conditions
Isoxazole Ring Transformations
The isoxazole core itself can undergo various reactions:
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Ring-opening reactions: Under certain conditions, the N-O bond can be cleaved
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Reduction: The isoxazole ring can be reduced to form other heterocyclic structures
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Substitution reactions: Electrophilic or nucleophilic substitutions can introduce different functional groups
Biological Activities
Based on research findings for structurally similar compounds, 3-(Trifluoromethyl)isoxazol-5-ol is expected to exhibit several biological activities:
Anticancer Properties
Trifluoromethylated isoxazoles have demonstrated promising anticancer activities. Research indicates that the CF3 group significantly enhances the anti-cancer properties of isoxazole derivatives. Studies on related compounds have shown that the incorporation of a trifluoromethyl group can increase potency by up to 8 times compared to non-fluorinated analogues .
| Compound Type | IC50 Value (MCF-7 cells) | Relative Potency |
|---|---|---|
| Non-trifluoromethylated isoxazole | 19.72 μM | 1× |
| Trifluoromethylated isoxazole | 2.63 μM | ~8× |
Antimicrobial Activity
Fluorinated heterocycles, including trifluoromethylated isoxazoles, often exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy. Minimum inhibitory concentrations (MICs) for related compounds typically range from 32 to 128 μg/mL against various bacterial strains.
Anti-inflammatory Properties
The compound may possess anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. This property is common among isoxazole derivatives and may be enhanced by the presence of the trifluoromethyl group.
Mechanism of Action
Molecular Interactions
The biological activities of 3-(Trifluoromethyl)isoxazol-5-ol likely stem from specific molecular interactions:
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Enhanced Lipophilicity: The trifluoromethyl group increases lipophilicity, facilitating membrane penetration
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Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target proteins
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Electronic Effects: The electron-withdrawing CF3 group modifies the electronic distribution of the isoxazole ring, affecting binding to biological targets
Apoptotic Pathway Activation
Studies on structurally similar compounds suggest that trifluoromethylated isoxazoles can induce apoptosis in cancer cells. Research has revealed that these compounds activate apoptotic cell death mechanisms, as confirmed by apoptosis induction assays, cell cycle analysis, and nuclear staining procedures .
Applications in Drug Discovery
Medicinal Chemistry Applications
3-(Trifluoromethyl)isoxazol-5-ol serves as a valuable building block in medicinal chemistry due to:
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Enhanced Metabolic Stability: The CF3 group typically improves metabolic stability by blocking potential sites of oxidative metabolism
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Increased Binding Affinity: Fluorinated compounds often exhibit stronger binding to target proteins
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Improved Bioavailability: The balance of lipophilicity and hydrogen bonding capability can optimize pharmacokinetic properties
Structure-Activity Relationship Studies
Understanding the relationship between the structure of 3-(Trifluoromethyl)isoxazol-5-ol and its biological activities is crucial for rational drug design. Molecular docking studies of similar compounds have supported the critical role of the trifluoromethyl group in enhancing biological activity through favorable interactions with binding pockets of target proteins .
Agricultural Applications
Development of Novel Agrochemicals
The unique structural features of 3-(Trifluoromethyl)isoxazol-5-ol make it a promising scaffold for the development of novel agrochemicals with enhanced efficacy and reduced environmental impact.
Future Research Directions
Development of Novel Derivatives
Future research should focus on synthesizing and evaluating novel derivatives of 3-(Trifluoromethyl)isoxazol-5-ol with modified substituents to optimize biological activities and pharmacokinetic properties.
Mechanistic Studies
More detailed investigations into the molecular mechanisms underlying the biological activities of this compound would provide valuable insights for its application in drug development.
Combination Therapy Approaches
Exploring the potential synergistic effects of 3-(Trifluoromethyl)isoxazol-5-ol with established therapeutic agents could lead to novel combination therapies for various diseases, particularly cancer.
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